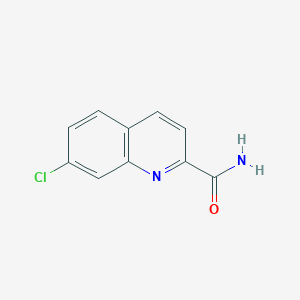

7-Chloroquinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Chloroquinoline-2-carboxamide is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties . The addition of a carboxamide group at the 2-position and a chlorine atom at the 7-position enhances its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent

Industrial Production Methods: Industrial production of 7-chloroquinoline-2-carboxamide often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as ultrasound irradiation and ionic liquids, can enhance the efficiency and reduce the environmental impact of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions: 7-Chloroquinoline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

7-Chloroquinoline-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Industry: Utilized in the development of new materials and as a precursor for various pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 7-chloroquinoline-2-carboxamide involves its interaction with various molecular targets:

Anticancer Activity: The compound induces cell cycle arrest and apoptosis in cancer cells by binding to pro-apoptotic proteins such as Bcl-2 and MDM2. This interaction disrupts the cell cycle and triggers programmed cell death.

Antimicrobial Activity: The compound interferes with the quorum sensing mechanisms of bacteria, inhibiting their ability to form biofilms and produce virulence factors.

Comparación Con Compuestos Similares

Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.

Quinoline N-oxide: An oxidized derivative of quinoline with distinct chemical properties.

7-Chloroquinoline-1,2,3-triazoyl carboxamides: Compounds with similar anticancer properties but different structural features.

Uniqueness: 7-Chloroquinoline-2-carboxamide stands out due to its unique combination of a chlorine atom at the 7-position and a carboxamide group at the 2-position, which enhances its chemical reactivity and biological activity compared to other quinoline derivatives .

Actividad Biológica

7-Chloroquinoline-2-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimalarial, anticancer, and antimicrobial research. This article aims to synthesize current findings regarding the biological activity of this compound and its derivatives, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as quinoline derivatives, which are characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The presence of the chloro and carboxamide functional groups significantly influences its biological properties. Synthesis methods often involve reactions that yield various derivatives with enhanced or targeted biological activities.

Antimalarial Activity

Recent studies have demonstrated that 7-chloroquinoline derivatives exhibit significant antimalarial properties. For instance, a study reported that several synthesized derivatives showed moderate to high antimalarial activity against Plasmodium falciparum, with IC50 values ranging from 11.92 to 79.71 µM. Notably, compounds (3), (6), (8), and (9) exhibited high potency with IC50 values below 50 µM, marking them as promising candidates for further development in malaria treatment .

Table 1: Antimalarial Activity of 7-Chloroquinoline Derivatives

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| (2) | 79.71 | Moderate |

| (3) | 14.68 | High |

| (4) | 53.12 | Moderate |

| (6) | 27.26 | High |

| (8) | 11.92 | High |

| (9) | 7.54 | Very High |

Antitumor Activity

The anticancer potential of this compound has also been extensively studied. Compounds derived from this structure have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). The most active compounds demonstrated selective cytotoxicity towards MCF-7 cells with IC50 values as low as 7.54 µM .

Table 2: Antitumor Activity of Selected Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| (3) | MCF-7 | 14.68 | High |

| (9) | MCF-7 | 7.54 | Very High |

| (3) | HCT-116 | 23.39 | Moderate |

| (4) | HeLa | >50 | Low |

The mechanism through which these compounds exert their biological effects involves various pathways, including apoptosis induction in cancer cells and inhibition of critical enzymes in malaria parasites. Molecular docking studies have suggested that these compounds can effectively bind to targets such as phosphoinositide kinase (PI3K), which is implicated in cell survival and proliferation pathways .

Case Studies

- Antimalarial Efficacy : A study focusing on the synthesis of novel derivatives highlighted compound (9) as the most potent antimalarial agent, exhibiting excellent selectivity and low toxicity towards normal human liver cells .

- Anticancer Properties : Another investigation into the anticancer effects revealed that certain derivatives not only inhibited tumor growth but also showed promise in selectively targeting cancer cells while sparing normal cells, thus reducing potential side effects .

Propiedades

IUPAC Name |

7-chloroquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-7-3-1-6-2-4-8(10(12)14)13-9(6)5-7/h1-5H,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYADWYKOGDTHIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.